molecular formula C7H15ClN2O B6354160 1-Hydroxy-cyclohexanecarboxamidine hydrochloride CAS No. 86239-29-4

1-Hydroxy-cyclohexanecarboxamidine hydrochloride

Cat. No. B6354160
CAS RN: 86239-29-4
M. Wt: 178.66 g/mol
InChI Key: FCNJOWLTYRKFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-cyclohexanecarboxamidine hydrochloride, also known as HCHC, is an organic compound used in a wide variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 184°C and a molecular weight of 203.09 g/mol. HCHC is a commonly used reagent in the synthesis of a variety of compounds, and is also used in the production of pharmaceuticals, agrochemicals, and other industrial materials.

Scientific Research Applications

1-Hydroxy-cyclohexanecarboxamidine hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has been used as a catalyst in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles. 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has also been used in the synthesis of polymers, as well as in the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride is not fully understood. However, it is believed that the compound acts as an electrophile, which reacts with nucleophiles to form covalent bonds. This reaction is believed to be the basis for the formation of a variety of compounds from 1-Hydroxy-cyclohexanecarboxamidine hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride are not well understood. However, it is known that the compound has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and other industrial materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has been studied for its potential to act as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Hydroxy-cyclohexanecarboxamidine hydrochloride in laboratory experiments is its relatively low cost and ease of use. The compound is widely available and can be easily synthesized from readily available starting materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride is soluble in a variety of organic solvents, making it easy to use in a wide range of reactions. However, the compound is not very stable and must be handled with care in order to avoid decomposition.

Future Directions

Given the wide range of potential applications of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride, there are a number of potential future directions for research. These include further studies of the compound’s biochemical and physiological effects, as well as investigations into its potential use as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted into the synthesis of novel compounds from 1-Hydroxy-cyclohexanecarboxamidine hydrochloride and the use of the compound in the synthesis of polymers and metal complexes. Finally, further studies could be conducted into the mechanism of action of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride and its potential applications in industrial processes.

Synthesis Methods

1-Hydroxy-cyclohexanecarboxamidine hydrochloride is synthesized from the reaction of cyclohexanecarboxylic acid and formaldehyde in the presence of a base. The reaction is typically carried out in a two-step process. First, the cyclohexanecarboxylic acid is reacted with formaldehyde to form the intermediate cyclohexanecarboxaldehyde. This intermediate is then reacted with a base to form 1-Hydroxy-cyclohexanecarboxamidine hydrochloride. The reaction is typically carried out in a polar solvent, such as ethanol, and the product is recovered by crystallization.

properties

IUPAC Name

1-hydroxycyclohexane-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6(9)7(10)4-2-1-3-5-7;/h10H,1-5H2,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJOWLTYRKFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-cyclohexanecarboxamidine hydrochloride

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